3-(Morpholin-4-yl)oxan-4-amine dihydrochloride
Overview
Description
3-(Morpholin-4-yl)oxan-4-amine dihydrochloride: is an organic compound with the molecular formula C₉H₁₉ClN₂O₂ and a molecular weight of 222.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Morpholin-4-yl)oxan-4-amine dihydrochloride typically involves the reaction of morpholine with oxirane, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Reduced amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-(Morpholin-4-yl)oxan-4-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. It is also employed in the development of diagnostic assays .
Industry: Industrially, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-yl)oxan-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 3-(Morpholin-4-yl)propan-1-amine dihydrochloride
- 3-(Morpholin-4-yl)butan-1-amine dihydrochloride
- 3-(Morpholin-4-yl)pentan-1-amine dihydrochloride
Comparison: Compared to these similar compounds, 3-(Morpholin-4-yl)oxan-4-amine dihydrochloride exhibits unique properties due to the presence of the oxane ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-morpholin-4-yloxan-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c10-8-1-4-13-7-9(8)11-2-5-12-6-3-11;;/h8-9H,1-7,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIIFIVFFCAGES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)N2CCOCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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